molecular formula C11H10N2O5S B6420440 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid CAS No. 1216185-85-1

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid

Cat. No.: B6420440
CAS No.: 1216185-85-1
M. Wt: 282.27 g/mol
InChI Key: KZAMGKKNAJOBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid is a quinazolinone derivative featuring a sulfonylacetic acid side chain.

Properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)methylsulfonyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5S/c14-10(15)6-19(17,18)5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAMGKKNAJOBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method is the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides . This reaction can be modified using different catalysts and conditions to improve yields and selectivity. For example, microwave-induced synthesis and the use of green chemistry approaches, such as deep eutectic solvents (DES), have been employed to enhance the efficiency and environmental friendliness of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of other quinazolinone derivatives.

    Biology: It has shown promise as an antifungal and antibacterial agent.

    Medicine: The compound is being investigated for its potential anticancer and enzyme inhibitory activities.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinazolinone core is known to interact with various biological targets, including receptors and enzymes, which contributes to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid with structurally related quinazolinone derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Key Data/Properties
Target Compound C₁₁H₁₁N₂O₅S 283.28 g/mol -SO₂-CH₂-COOH Not explicitly listed Hypothesized higher polarity and melting point due to sulfonyl group
[([(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]thio)acetic acid (QZ-7967) C₁₁H₁₁N₂O₃S 251.28 g/mol -S-CH₂-COOH 890647-62-8 Thioether group; likely lower solubility compared to sulfonyl analog
2-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid C₁₃H₁₅N₂O₅S 311.34 g/mol 6,7-OCH₃; -S-CH₂-COOH 1010916-57-0 Methoxy groups enhance ring stability; sulfanyl group reduces electron withdrawal
2-[4-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenoxy]ethanoic acid C₁₆H₁₂N₂O₄ 296.28 g/mol Phenoxy linker (-O-CH₂-COOH) Not provided Bulky phenoxy group increases lipophilicity
(2E)-3-(4-Oxo-3,4-dihydroquinazolin-2-yl)acrylic acid (QY-8630) C₁₁H₈N₂O₃ 216.20 g/mol Acrylic acid substituent 306996-85-0 Conjugated double bond may enhance planarity for target interactions

Physicochemical and Functional Differences

  • Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound is more polar and electron-withdrawing than the sulfanyl group in QZ-7967 . This difference likely increases acidity (lower pKa) and aqueous solubility but may reduce membrane permeability.
  • Linker Variations: The phenoxy-linked compound () is bulkier and less polar than the sulfonyl-linked target, suggesting divergent pharmacokinetic profiles .

Biological Activity

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid is a compound from the quinazolinone family, known for its diverse biological activities including antibacterial, antiviral, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C12H12N2O5S
  • Molecular Weight : 296.30 g/mol
  • CAS Number : 1216185-85-1

Synthesis

The synthesis of this compound typically involves the reaction of anthranilic acid derivatives with various reagents. One common method is the Niementowski reaction, which condenses anthranilic acid derivatives with amides to form the desired product.

The compound's biological activity is attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. It may inhibit certain enzymes by binding to their active sites, thus blocking their activity. The quinazolinone core is known to engage with various biological targets, contributing to its diverse pharmacological effects.

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. For example:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
CompoundIC50 Value (µM)Target
Compound A2.7AChE
Compound B5.0COX-2

Antimicrobial Activity

Quinazolinone derivatives have also been evaluated for their antimicrobial properties. Studies suggest that these compounds can effectively inhibit bacterial growth, making them potential candidates for antibiotic development .

Case Studies

  • Study on Anticancer Effects :
    A study investigated the effects of various quinazolinone derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cell lines.
  • Enzyme Inhibition Study :
    Another study focused on the inhibition of AChE by quinazolinone derivatives. The compound displayed significant inhibitory activity with an IC50 value of approximately 5 µM, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Q & A

What are the optimal synthetic routes for 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid, and how can reaction efficiency be improved?

Answer:
The synthesis typically involves sulfonation of the quinazolinone core followed by coupling with an acetic acid derivative. Key steps include:

  • Sulfonation: Reacting 4-oxo-3,4-dihydroquinazoline-2-methanol with sulfonyl chlorides under anhydrous conditions to introduce the sulfonyl group .
  • Acetic Acid Coupling: Utilizing carbodiimide-based coupling agents (e.g., EDC or DCC) to attach the acetic acid moiety.
    Optimization Strategies:
  • Monitor intermediates via thin-layer chromatography (TLC) to track reaction progress .
  • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate high-purity products.
  • Adjust reaction temperature (40–60°C) and solvent polarity (DMF or DCM) to enhance yield .

How can structural ambiguities in this compound be resolved using advanced spectroscopic techniques?

Answer:
Ambiguities arise from the sulfonyl and acetic acid groups, which influence hydrogen bonding and tautomerism. Use:

  • 1H/13C NMR: Assign signals for the quinazolinone ring (δ 7.5–8.5 ppm for aromatic protons) and sulfonyl methylene (δ 3.8–4.2 ppm) .
  • HSQC/HMBC: Correlate protons and carbons to confirm connectivity between the sulfonyl and quinazolinone moieties .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 323.08) and fragmentation patterns .

What experimental designs are recommended for evaluating the biological activity of this compound in enzyme inhibition assays?

Answer:
Focus on kinase or protease inhibition due to the quinazolinone scaffold’s known affinity for ATP-binding pockets :

  • Assay Setup: Use recombinant enzymes (e.g., EGFR tyrosine kinase) with fluorogenic substrates.
  • Controls: Include positive controls (e.g., gefitinib for EGFR) and vehicle controls (DMSO <0.1%).
  • Dose-Response: Test 10 concentrations (1 nM–100 µM) in triplicate to calculate IC50 values .
  • Data Validation: Confirm results with orthogonal assays (e.g., SPR for binding kinetics) .

How can computational modeling predict the binding mode of this compound to therapeutic targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to dock the compound into crystal structures of target proteins (e.g., PDB: 1M17 for EGFR). Prioritize poses with hydrogen bonds to the quinazolinone’s carbonyl and sulfonyl groups .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors at the sulfonyl group) using Schrödinger’s Phase .

How do researchers address stability issues during storage and handling of this compound?

Answer:

  • Storage Conditions: Store at –20°C in amber vials under argon to prevent oxidation of the sulfonyl group .
  • Degradation Analysis: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to detect hydrolysis products (e.g., free acetic acid) .
  • pH Sensitivity: Test stability in buffers (pH 3–9) to identify optimal formulation conditions .

How should contradictory bioactivity data between in vitro and cell-based assays be interpreted?

Answer:
Discrepancies may arise from cell permeability or off-target effects. Mitigate by:

  • Permeability Assays: Use Caco-2 monolayers to measure apparent permeability (Papp) .
  • Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Target Engagement: Employ cellular thermal shift assays (CETSA) to confirm target binding in live cells .

What strategies ensure regioselectivity during functionalization of the quinazolinone core?

Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on the quinazolinone nitrogen) to steer sulfonation to the methylene position .
  • Metal Catalysis: Use Pd-catalyzed C–H activation for selective coupling reactions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor sulfonyl group incorporation over competing pathways .

How can mechanistic studies elucidate the compound’s role in redox or enzymatic processes?

Answer:

  • Isotope Labeling: Synthesize deuterated analogs to track hydrogen transfer in catalytic cycles .
  • Kinetic Profiling: Measure initial reaction rates under varying substrate/enzyme concentrations to determine Michaelis-Menten parameters .
  • ROS Detection: Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to assess oxidative stress induction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.